molecular formula C16H14N2O5 B4958264 N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 6104-96-7

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4958264
CAS RN: 6104-96-7
M. Wt: 314.29 g/mol
InChI Key: UFARFPRUBDULQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MNDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNDC belongs to the class of benzodioxane derivatives and has been found to exhibit several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to inhibit the phosphorylation of MAPKs, which are signaling molecules that regulate cell growth and differentiation.
Biochemical and Physiological Effects
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the pathogenesis of various inflammatory diseases. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new therapeutic agents. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively easy to synthesize and purify, which makes it accessible for laboratory research. However, one of the limitations of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the potential applications of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain, which may have potential therapeutic applications in these diseases. Another potential application of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the treatment of cancer. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth, which makes it a promising candidate for the development of new cancer therapies. Finally, the development of new formulations of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide that improve its solubility and bioavailability may enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 4-methyl-2-nitroaniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-2-4-12(13(8-10)18(20)21)17-16(19)11-3-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFARFPRUBDULQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387298
Record name N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

CAS RN

6104-96-7
Record name N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.